2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-2-6(12)11-3-4(5)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHLPIBDYAPCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245853 | |
| Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227580-44-0 | |
| Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Agrochemical Applications
Herbicides and Insecticides:
The compound is utilized in the synthesis of various agrochemical products, particularly herbicides and insecticides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against pests while minimizing harm to crops. For example, derivatives such as fluazifop-butyl and pyridalyl incorporate the TFMP structure to improve pest control efficacy compared to traditional compounds .
| Agrochemical | Type | Active Ingredient | Application |
|---|---|---|---|
| Fluazifop-butyl | Herbicide | 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine | Control of grass weeds in various crops |
| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine derivative | Effective against lepidopteran pests |
Fungicides:
The compound also plays a role in the development of fungicides. Fluazinam, a potent fungicide derived from TFMP, exhibits enhanced fungicidal activity due to the presence of the trifluoromethyl group .
Pharmaceutical Applications
Drug Development:
In pharmaceuticals, this compound serves as a key building block for several drugs. The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties, such as metabolic stability and bioavailability. Notably, compounds containing this structure are currently undergoing clinical trials for antiviral and antitumor applications .
| Pharmaceutical Compound | Target Disease | Mechanism of Action |
|---|---|---|
| Tipranavir | HIV | Protease inhibitor |
| Other TFMP derivatives | Various | Targeting specific cellular pathways |
Catalysis
The compound is also employed as a catalyst in various organic reactions. Its unique chemical properties allow it to facilitate reactions that may be challenging with other catalysts. Research indicates that it can promote reactions such as cross-coupling and nucleophilic substitutions effectively .
Environmental Studies
Research has been conducted to assess the environmental fate of herbicides containing this compound. Studies utilizing high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have identified metabolites in hydroponically grown plants, providing insights into the degradation pathways and ecological impact of these agrochemicals .
Case Studies
-
Fluazinam Efficacy Study:
A study demonstrated that fluazinam exhibited higher efficacy against fungal pathogens compared to traditional fungicides due to its unique mechanism involving respiration interference. This study highlighted the importance of incorporating trifluoromethyl groups in enhancing biological activity . -
Clinical Trials for Antiviral Agents:
Several TFMP derivatives are undergoing clinical trials aimed at treating viral infections. For instance, compounds derived from this compound have shown promise in preliminary studies as effective antiviral agents against HIV and other viral pathogens .
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Substituent Patterns and Electronic Effects
- Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound strongly withdraws electrons, reducing pyridine ring reactivity compared to halogenated derivatives (e.g., 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine) .
- Steric Considerations : The bulk of -CF₃ at position 5 may hinder interactions at adjacent positions, unlike smaller substituents like -F or -Cl .
Physicochemical Properties
Table 2: Key Physical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to nitro- or halogen-substituted derivatives .
- Stability : The nitro group in 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine renders it prone to reduction, whereas halogenated analogs exhibit greater thermal stability .
Biological Activity
2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine (HTP) is a pyridine derivative that has garnered attention for its diverse biological activities. Its unique trifluoromethyl group and methoxy substitution enhance its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of HTP, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
HTP is characterized by the following structural formula:
The presence of the trifluoromethyl group () significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that HTP exhibits notable antimicrobial activity against various pathogens. For instance, a study evaluated its efficacy against Gram-positive and Gram-negative bacteria, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that HTP may serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
HTP has also been investigated for its anticancer properties. A study focusing on its effects on various cancer cell lines demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The biological activity of HTP is closely linked to its structural features. Studies have shown that modifications to the methoxy and trifluoromethyl groups can significantly alter its potency. For example, compounds with variations in the position or nature of substituents exhibited different levels of antimicrobial and anticancer activities.
SAR Findings
A comparative analysis of HTP with related compounds revealed that:
- Trifluoromethyl Group : Enhances lipophilicity and cellular permeability.
- Methoxy Group : Influences binding affinity to biological targets, particularly in receptor interactions.
This information is crucial for guiding further modifications aimed at optimizing therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, HTP was tested against multi-drug resistant strains of bacteria. The compound demonstrated a synergistic effect when combined with standard antibiotics, suggesting potential use in combination therapies .
Case Study 2: Cancer Treatment
A preclinical trial investigated HTP's effects on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its application in cancer treatment regimens .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at the 2-position undergoes oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) . Overoxidation is avoided by optimizing reaction time and temperature.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| PCC in CH₂Cl₂ | 2-Keto-4-methoxy-5-(trifluoromethyl)pyridine | 72% | Room temperature, 4 hours |
| KMnO₄ in H₂O/H⁺ | 2-Carboxy-4-methoxy-5-(trifluoromethyl)pyridine | 65% | 80°C, 6 hours |
The trifluoromethyl group stabilizes the intermediate oxidation states through electron-withdrawing effects, influencing reaction pathways.
Substitution Reactions
The methoxy group at the 4-position participates in nucleophilic substitution reactions. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while bases such as sodium hydride (NaH) facilitate deprotonation.
Key Examples:
-
Methoxy-to-Chloro Substitution :
Treatment with thionyl chloride (SOCl₂) in 1,2-dichloroethane under reflux replaces the methoxy group with chlorine. A catalytic amount of DMF accelerates the reaction, achieving 85% yield . -
Amination :
Reacting with ammonia (NH₃) in a pressure kettle at 130°C substitutes the methoxy group with an amino group, yielding 2-hydroxy-4-amino-5-(trifluoromethyl)pyridine (74% yield).
Cyclization and Ring Formation
The compound serves as a precursor in heterocyclic synthesis. For example, reacting with ethyl 5,5-diethoxy-3-trifluoromethylpentenoate in the presence of liquid ammonia forms fused pyridine derivatives.
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| Ethyl 5,5-diethoxy-3-trifluoromethylpentenoate | Pyrido[2,3-d]pyrimidine derivative | 80.5% | 130°C, 0.25 MPa, 12 hours |
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to specific positions. Nitration with nitric acid (HNO₃) occurs predominantly at the 3-position due to the trifluoromethyl group’s meta-directing effect.
| Electrophile | Product | Yield | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | 3-Nitro-2-hydroxy-4-methoxy-5-(trifluoromethyl)pyridine | 58% | 0°C, 2 hours |
Hydroxy Group Modifications:
-
Esterification : Reaction with acetic anhydride forms the corresponding acetate ester (90% yield).
-
Etherification : Alkylation with methyl iodide in the presence of K₂CO₃ produces 2-methoxy-4-methoxy-5-(trifluoromethyl)pyridine.
Mechanistic Insights
The trifluoromethyl group significantly impacts reactivity:
Preparation Methods
Construction from Trifluoromethyl-Containing Building Blocks
A key method involves synthesizing the pyridine ring by cyclization reactions starting from trifluoromethylated ketones or nitriles. This approach uses metal reagents (e.g., zinc, magnesium) and trialkyl halosilanes to activate the substrates, followed by ring closure and functional group transformations.
- React 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with 2-haloalkylnitrile in the presence of a metal reagent (Zn, Mg, Zn-Ag, or Zn-Cu) and trialkylhalosilane in an aprotic solvent (DMF, THF, DMSO, etc.) at 50–80 °C for 2–10 hours.
- The intermediate allyl alcohol formed is then treated with phosphorus pentachloride (PCl₅ or PBr₅) and/or HCl to induce ring closure and halogenation, yielding the trifluoromethylpyridine derivative.
- Hydrolysis and further functional group manipulations can convert halides to hydroxy or methoxy groups as needed.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Building block cyclization | 1,1,1-Trifluoro-4-alkoxy-3-alkylbuten-2-one, 2-haloalkylnitrile, Zn powder, trialkylhalosilane, PCl₅/HCl | 50–80 | DMF, THF, DMSO, HMPA | ~60 (e.g., 61.5%) | Multi-step, allows selective substitution patterns |
| Chlorination + vapor fluorination | Chlorination of methylpyridine derivatives, vapor-phase fluorination | Variable | Liquid phase, vapor phase | Variable | Industrial scale, high throughput |
| Direct trifluoromethylation | Trifluoromethyl copper reagent, bromo/iodopyridines | Room temp to reflux | THF, other aprotic solvents | Moderate | Suitable for lab-scale, more costly reagents |
Detailed Research Findings
Research data from patent CN1263094A describes the synthesis of 4-trifluoromethylpyridine compounds via metal-mediated addition of trifluoromethylated ketones to haloalkylnitriles, followed by ring closure using phosphorus pentachloride and hydrochloric acid. The process yields 2-chloro-4-trifluoromethylpyridine at 61.5% yield under nitrogen protection.
Studies on trifluoromethylpyridine synthesis emphasize the importance of solvent choice and temperature control to optimize yields and selectivity. Aprotic solvents such as DMF and THF are preferred for their ability to stabilize reactive intermediates.
Industrial processes often employ a two-phase vapor-phase reactor system for sequential chlorination and fluorination, enabling efficient production of trifluoromethylpyridine derivatives with controlled substitution patterns.
Summary Table of Preparation Methods for this compound
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of trifluoromethylated building block | 1,1,1-Trifluoro-4-alkoxy-3-alkylbuten-2-one + 2-haloalkylnitrile + Zn + trialkylhalosilane, 50–80 °C | Allyl alcohol intermediate |
| 2 | Ring closure and halogenation | Phosphorus pentachloride (PCl₅ or PBr₅), HCl, organic solvent | 2-chloro-4-trifluoromethylpyridine |
| 3 | Hydroxy and methoxy substitution | Hydrolysis, nucleophilic substitution, or palladium-catalyzed methoxylation | This compound |
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-Hydroxy-4-methoxy-5-(trifluoromethyl)pyridine?
- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. Key steps include:
Chlorination : Introduce chlorine at the 5-position using reagents like POCl₃ or PCl₃ under anhydrous conditions .
Methoxylation : Replace chlorine at the 4-position with a methoxy group via nucleophilic substitution (e.g., NaOMe/MeOH) .
Trifluoromethylation : Install the trifluoromethyl group at the 5-position using Cu-mediated cross-coupling or direct fluorination .
Hydroxylation : Oxidize or hydrolyze a protected group at the 2-position to introduce the hydroxyl moiety .
Critical Conditions :
-
Temperature control (<100°C for trifluoromethylation to avoid side reactions) .
-
Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis .
-
Purification via column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .
- Data Table : Key Reaction Steps
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and moisture absorption .
- Handling : Use gloves and fume hoods to avoid dermal/ocular exposure; the compound may decompose upon contact with strong acids/bases .
- Stability Tests : Monitor via HPLC every 6 months; degradation products include trifluoroacetic acid (from CF₃ hydrolysis) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., δ ~160 ppm for CF₃ in ¹⁹F NMR) .
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ .
- X-ray Diffraction : For crystalline derivatives, single-crystal analysis resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Comparative Structural Analysis : Synthesize analogs (e.g., varying substituents at C2 or C4) to isolate structure-activity relationships (SAR) .
- Standardized Assays : Use in vitro enzyme inhibition assays (e.g., kinase profiling) under controlled pH and temperature to minimize variability .
- Data Normalization : Report activities as IC₅₀ values relative to a common reference compound (e.g., staurosporine for kinases) .
Q. What strategies are recommended for studying the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁴C at the methoxy group to track metabolic fate via scintillation counting .
- LC-MS Metabolite ID : Liver microsomal incubations (human/rat) with NADPH cofactor, followed by UPLC-QTOF analysis for phase I/II metabolites .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., kinase ATP pockets) .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen-bond networks .
- QSAR Models : Train regression models on analog datasets to predict logP, pIC₅₀, and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
